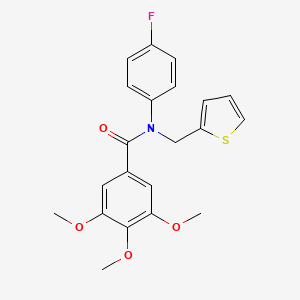
N-(4-fluorophenyl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide
Description
N-(4-FLUOROPHENYL)-3,4,5-TRIMETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a fluorophenyl group, three methoxy groups, and a thiophen-2-ylmethyl group
Properties
Molecular Formula |
C21H20FNO4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H20FNO4S/c1-25-18-11-14(12-19(26-2)20(18)27-3)21(24)23(13-17-5-4-10-28-17)16-8-6-15(22)7-9-16/h4-12H,13H2,1-3H3 |
InChI Key |
FTBJCCSOGGEWPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-3,4,5-TRIMETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-fluoroaniline to yield N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide derivative with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-3,4,5-TRIMETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while substitution of the fluorine atom could yield a variety of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Material Science: The unique electronic properties of the thiophene and fluorophenyl groups make this compound a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It could be used as a probe to study various biological processes, particularly those involving aromatic compounds.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3,4,5-TRIMETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and fluorophenyl groups could enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-3,4,5-TRIMETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with a bromine atom instead of fluorine.
N-(4-CHLOROPHENYL)-3,4,5-TRIMETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-FLUOROPHENYL)-3,4,5-TRIMETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can significantly influence its electronic properties and reactivity, making it unique compared to its bromine and chlorine analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


